molecular formula C18H20N6O3 B2507546 9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921511-97-9

9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2507546
CAS No.: 921511-97-9
M. Wt: 368.397
InChI Key: YIAFZIYSFKHBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Research has explored the synthesis and biological evaluation of triazolo[4,3-e]purine derivatives, highlighting their potential in developing treatments for cancer, HIV-1, and microbial infections. For instance, studies have demonstrated that specific derivatives exhibit considerable in vitro anticancer activity against melanoma, non-small lung cancer, and breast cancer, with GI50 values indicating promising efficacy. Additionally, some compounds have shown moderate anti-HIV-1 activity, suggesting potential as antiretroviral agents. Antimicrobial testing further revealed significant activity against various bacterial strains, positioning these derivatives as candidates for antimicrobial drug development (Ashour et al., 2012).

Coordination Chemistry and Material Science

The interaction of triazolo[4,3-e]purine derivatives with divalent metal cations to form complex structures has been studied, revealing insights into the second coordination sphere. Such interactions are crucial for developing novel materials and understanding metal-ligand interactions in various chemical contexts (Maldonado et al., 2009).

Antiproliferative Agents in Cancer Research

Derivatives of triazolo[4,3-e]purine have been synthesized and evaluated for their anti-proliferative properties against human cancer cell lines. Certain derivatives demonstrated strong activity, comparable to standard drugs like doxorubicin, indicating their potential as novel anticancer agents. Molecular docking studies complemented these findings, suggesting mechanisms of action and targets for further investigation (Sucharitha et al., 2021).

Development of Novel Therapeutic Agents

The structural modification of natural purines using triazolo[4,3-e]purine as scaffolds has been a significant focus in medicinal chemistry. The development of purine isosteres and their application in drug design has led to advances in identifying inhibitors and antagonists for various biological targets. This approach underscores the versatility of triazolo[4,3-e]purine derivatives in creating new therapeutic agents with potential applications in treating diseases related to purinergic regulation or purine metabolism (Lim & Dolzhenko, 2014).

Properties

IUPAC Name

8-(4-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-10(2)23-13-15(21(3)18(26)22(4)16(13)25)24-14(19-20-17(23)24)11-6-8-12(27-5)9-7-11/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAFZIYSFKHBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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